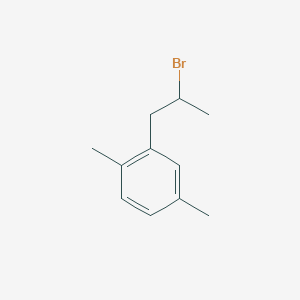
2-(2-Bromopropyl)-1,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromopropyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where the benzene ring is substituted with a 2-bromopropyl group and two methyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)-1,4-dimethylbenzene typically involves the bromination of 1,4-dimethylbenzene (p-xylene) followed by the alkylation of the resulting brominated intermediate. One common method is as follows:
Bromination of p-Xylene:
p-Xylene is reacted with bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) to introduce a bromine atom at the benzylic position, forming 2-bromo-1,4-dimethylbenzene.Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Bromopropyl)-1,4-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), or amines in polar solvents.
Elimination Reactions: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
2-(2-Bromopropyl)-1,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to synthesize potential drug candidates or pharmacologically active compounds.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Chemical Reactions Studies: It serves as a model compound to study various chemical reactions and mechanisms.
作用機序
The mechanism of action of 2-(2-Bromopropyl)-1,4-dimethylbenzene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the release of a bromide ion .
類似化合物との比較
Similar Compounds
2-Bromopropane: A simpler compound with a similar bromine-containing structure but without the benzene ring.
Bromobenzene: Contains a bromine atom directly attached to the benzene ring.
1,4-Dimethylbenzene (p-Xylene): The parent compound without the bromine and propyl groups.
Uniqueness
2-(2-Bromopropyl)-1,4-dimethylbenzene is unique due to the presence of both the benzene ring and the 2-bromopropyl group, which allows it to participate in a variety of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis and research.
特性
分子式 |
C11H15Br |
|---|---|
分子量 |
227.14 g/mol |
IUPAC名 |
2-(2-bromopropyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10H,7H2,1-3H3 |
InChIキー |
WMBKJMOKZZHRMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CC(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


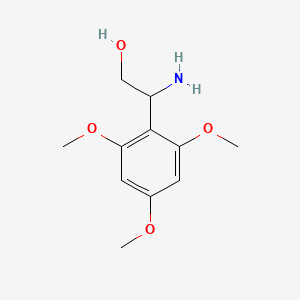
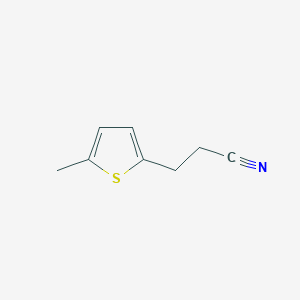
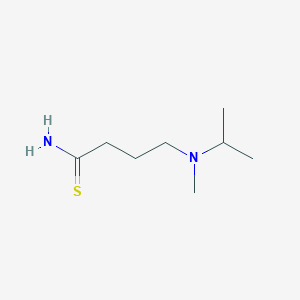
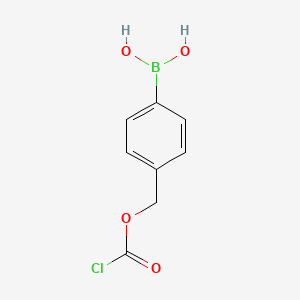
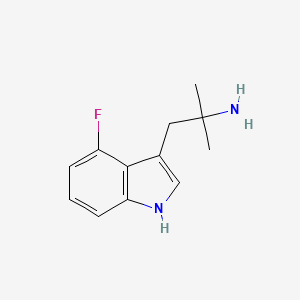
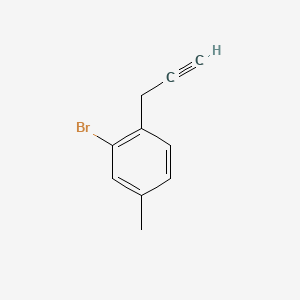
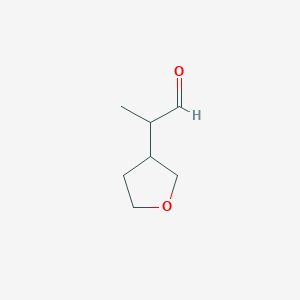

![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
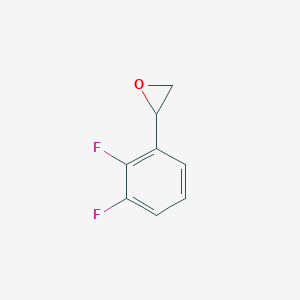
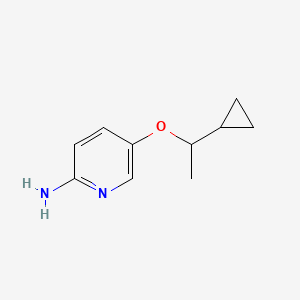
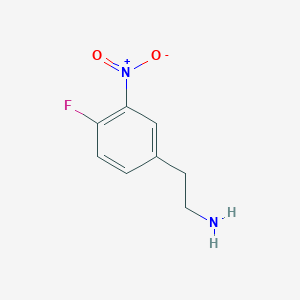

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)
